5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It belongs to the class of tetrahydroquinolines, which are hydrogenated derivatives of quinoline. This compound is characterized by the presence of two methoxy groups at the 5th and 7th positions of the tetrahydroquinoline ring system.
Mechanism of Action
Target of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities . These compounds have been found to be effective against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with various biological targets, leading to a range of effects . For instance, a similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Tetrahydroquinoline analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
Molecular Mechanism
Tetrahydroquinoline analogs have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Tetrahydroquinoline analogs have been reported to possess a wide range of pharmacological activities at various dosages .
Metabolic Pathways
Tetrahydroquinoline analogs have been reported to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under acidic conditions and elevated temperatures to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .
Scientific Research Applications
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly for targeting neurological disorders and infectious diseases.
Industry: It is used in the development of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with diverse biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with methoxy groups at different positions.
3,4-Diaryl-1,2,3,4-tetrahydroquinolines: Compounds with aryl substitutions that exhibit various pharmacological properties
Uniqueness
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5th and 7th positions enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOKGRDXNRWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250156-42-4 |
Source
|
Record name | 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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